molecular formula C17H12FNO2 B5771338 2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one

2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one

Cat. No.: B5771338
M. Wt: 281.28 g/mol
InChI Key: GYJXYRZAGQYNHT-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one is a heterocyclic compound that contains both fluorine and methyl substituents on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base to form the intermediate amide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted oxazinone derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one involves its interaction with specific molecular targets. The fluorine and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The oxazinone ring structure may also play a role in its biological activity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one
  • 2-(2-Bromophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one
  • 2-(2-Methylphenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one

Uniqueness

2-(2-Fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c1-11-5-4-6-12(9-11)15-10-16(20)21-17(19-15)13-7-2-3-8-14(13)18/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJXYRZAGQYNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)OC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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